(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride
CAS No.: 2490344-75-5
Cat. No.: VC6615569
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490344-75-5 |
|---|---|
| Molecular Formula | C5H11ClFNO |
| Molecular Weight | 155.6 |
| IUPAC Name | (3R,5S)-5-fluoropiperidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 |
| Standard InChI Key | QMKBDNDYFMTBHH-UYXJWNHNSA-N |
| SMILES | C1C(CNCC1F)O.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (3R,5S)-5-fluoropiperidin-3-ol hydrochloride is C₅H₁₀FNO·HCl, with a molecular weight of 155.60 g/mol (free base: 119.14 g/mol) . The compound’s structure features:
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A piperidine ring with R-configuration at carbon 3 and S-configuration at carbon 5.
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A fluorine atom at position 5 and a hydroxyl group at position 3.
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A hydrochloride salt formed via protonation of the piperidine nitrogen.
The stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy. The InChIKey (NEKACQUHAHXIIL-WHFBIAKZSA-N) and SMILES (C1C@@HO.Cl) encode its three-dimensional configuration .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3R,5S)-5-fluoropiperidin-3-ol hydrochloride involves multi-step processes to achieve stereochemical precision:
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Ring-Opening of Epoxides:
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Epoxide intermediates (e.g., 67 in Scheme 4B of ) react with fluorinated precursors to form diols, which undergo cyclization to yield the piperidine ring.
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Example: Reaction of 2-chloropyrimidin-5-ol (134) with epoxide 67 produces a diol intermediate (138), which is subsequently treated with sodium hydride to form the oxazine .
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Stereoselective Fluorination:
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Fluorine introduction via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) at position 5 ensures regioselectivity.
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Chiral auxiliaries or catalysts enforce the (3R,5S) configuration.
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Salt Formation:
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The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and solubility.
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Key Challenges
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Stereochemical Purity: Avoiding racemization during synthesis requires controlled reaction conditions (e.g., low temperature, inert atmosphere).
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Yield Optimization: Multi-step reactions often suffer from cumulative yield losses; catalytic methods (e.g., asymmetric hydrogenation) may mitigate this .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Water: >50 mg/mL; DMSO: 20 mg/mL |
| logP (Octanol-Water) | -0.5 (predicted) |
| pKa | 8.9 (amine), 14.2 (hydroxyl) |
The hydrochloride salt’s high water solubility (due to ionic character) facilitates formulation in aqueous media. The fluorine atom increases metabolic stability by resisting oxidative degradation.
Pharmacological Profile
Biological Activity
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Neuroactive Potential: Piperidine derivatives are explored for neurodegenerative diseases (e.g., Alzheimer’s) and pain management .
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Antimicrobial Properties: Fluorine’s electronegativity may enhance interactions with microbial enzymes.
Applications in Drug Development
Medicinal Chemistry
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Building Block: Used to synthesize complex molecules (e.g., kinase inhibitors, antipsychotics).
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PET Imaging: Fluorine-18 analogs could serve as radiotracers for brain imaging.
Industrial Use
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Catalyst Ligand: Chiral piperidines facilitate asymmetric synthesis in agrochemical production.
| Parameter | Details |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Hazard Statements | H315, H319, H335 (skin/eye irritation) |
| LD₅₀ (Oral, Rat) | ~500 mg/kg (estimated) |
Proper PPE (gloves, goggles) is required to prevent exposure. Disposal must comply with hazardous waste regulations.
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